molecular formula C16H15N B14122897 6-Isopropylphenanthridine

6-Isopropylphenanthridine

Cat. No.: B14122897
M. Wt: 221.30 g/mol
InChI Key: KIXMDXMUKCGNAQ-UHFFFAOYSA-N
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Description

6-Isopropylphenanthridine is a nitrogen-containing heterocyclic compound derived from phenanthridine Phenanthridine itself is a well-known structure in organic chemistry, often used as a scaffold in the synthesis of various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylphenanthridine typically involves the cyclization of biphenyl isonitrile compounds. One common method includes the use of isobutyraldehyde as a radical precursor. The reaction is carried out in the presence of a suitable catalyst under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification through column chromatography and recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Isopropylphenanthridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, especially electrophilic aromatic substitution, can introduce various functional groups into the phenanthridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Isopropylphenanthridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Isopropylphenanthridine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The pathways involved include the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication .

Comparison with Similar Compounds

    Phenanthridine: The parent compound, lacking the isopropyl group, is less reactive but still widely used in organic synthesis.

    6-Methylphenanthridine: Similar in structure but with a methyl group instead of an isopropyl group, leading to different reactivity and applications.

    6-Ethylphenanthridine:

Uniqueness: 6-Isopropylphenanthridine stands out due to the presence of the isopropyl group, which enhances its lipophilicity and ability to interact with biological membranes. This modification can lead to improved biological activity and potential therapeutic applications compared to its analogs .

Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

6-propan-2-ylphenanthridine

InChI

InChI=1S/C16H15N/c1-11(2)16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)17-16/h3-11H,1-2H3

InChI Key

KIXMDXMUKCGNAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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